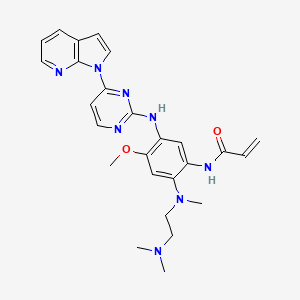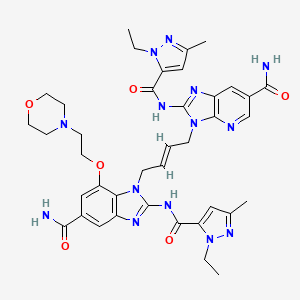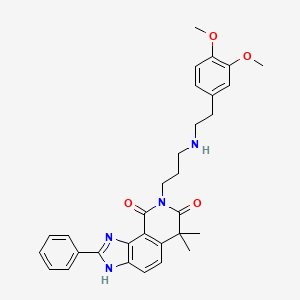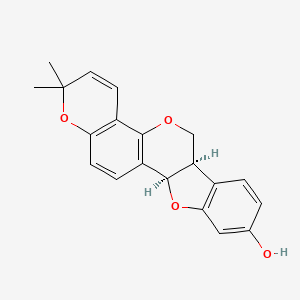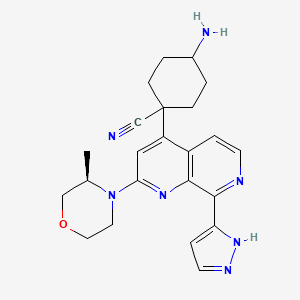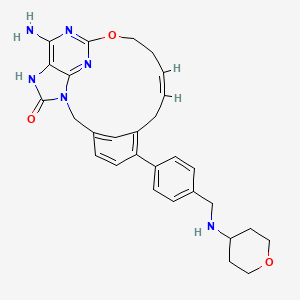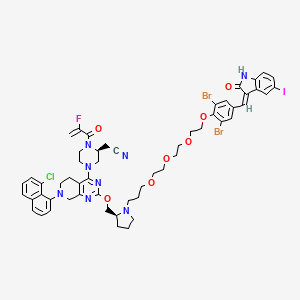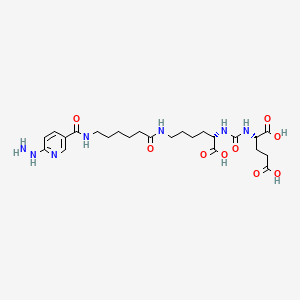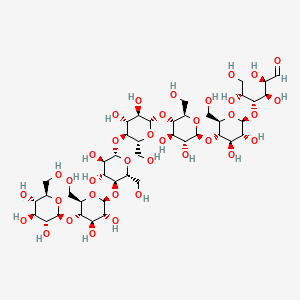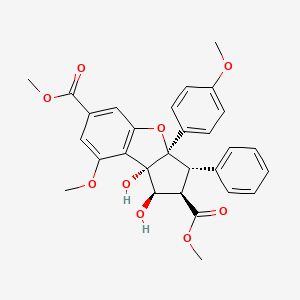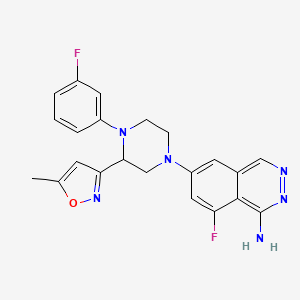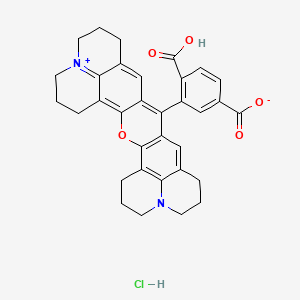
D-Dimannuronic acid (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Dimannuronic acid (sodium) is an alginate extract derived from brown algae. It is a polysaccharide composed of mannuronic acid units and is commonly used in the synthesis of sulfated polymannuronate-derived oligosaccharides . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-Dimannuronic acid (sodium) is typically extracted from brown algae. The extraction process involves the hydrolysis of alginate, which is a natural polysaccharide found in the cell walls of brown algae. The hydrolysis process breaks down the alginate into its constituent monomers, including mannuronic acid .
Industrial Production Methods: In industrial settings, the production of D-Dimannuronic acid (sodium) involves the use of advanced techniques such as ionotropic gelation and microfluidics. These methods allow for the controlled production of sodium alginate beads, which can then be further processed to obtain D-Dimannuronic acid (sodium) .
Analyse Chemischer Reaktionen
Types of Reactions: D-Dimannuronic acid (sodium) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions involving D-Dimannuronic acid (sodium) include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed: The major products formed from the reactions of D-Dimannuronic acid (sodium) include sulfated polymannuronate-derived oligosaccharides. These products have significant applications in various fields, including medicine and biotechnology .
Wissenschaftliche Forschungsanwendungen
D-Dimannuronic acid (sodium) has a wide range of scientific research applications In chemistry, it is used as a precursor for the synthesis of various oligosaccharides In biology, it is used to study the properties and functions of polysaccharidesIn industry, it is used in the production of biodegradable materials and as a stabilizing agent in various formulations .
Wirkmechanismus
The mechanism of action of D-Dimannuronic acid (sodium) involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it has been shown to inhibit the activity of certain inflammatory mediators, making it a potential candidate for anti-inflammatory therapies .
Vergleich Mit ähnlichen Verbindungen
D-Dimannuronic acid (sodium) is unique in its structure and properties compared to other similar compounds. Some of the similar compounds include D-Tetramannuronic acid, D-Pentamannuronic acid, and D-Trimannuronic acid . These compounds share similar structural features but differ in their specific applications and properties. D-Dimannuronic acid (sodium) stands out due to its high purity and specific biological activities.
Eigenschaften
Molekularformel |
C12H17NaO13 |
|---|---|
Molekulargewicht |
392.24 g/mol |
IUPAC-Name |
sodium;(2S,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C12H18O13.Na/c13-1-2(14)7(9(18)19)25-12(5(1)17)24-6-3(15)4(16)11(22)23-8(6)10(20)21;/h1-8,11-17,22H,(H,18,19)(H,20,21);/q;+1/p-1/t1-,2-,3+,4-,5-,6-,7-,8-,11+,12+;/m0./s1 |
InChI-Schlüssel |
KWEWZYQXSGQEFZ-RJCNRZPOSA-M |
Isomerische SMILES |
[C@@H]1([C@@H]([C@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@@H]2C(=O)O)O)O)O)C(=O)[O-])O)O.[Na+] |
Kanonische SMILES |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)O)O)O)C(=O)[O-])O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



